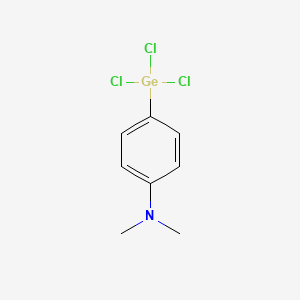![molecular formula C20H28N2O B14271536 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol CAS No. 138144-96-4](/img/structure/B14271536.png)
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol is a compound known for its sterically hindered phenol structure. This compound is synthesized by the condensation reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-hydrazinylpyridine . It is widely used in various fields due to its unique chemical properties, including its role as an antioxidant in polymers and lubricants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol involves a condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-hydrazinylpyridine . The reaction typically occurs under mild conditions, and the product crystallizes in the centrosymmetric monoclinic space group C2/c .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale condensation reactions similar to those used in laboratory synthesis. The process may involve optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various substituted phenolic derivatives.
科学研究应用
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a model compound for studying theoretical aspects of coordination chemistry and photochemistry.
Medicine: It is investigated for its potential use in drug development due to its biological activity.
作用机制
The mechanism of action of 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol involves its ability to act as an antioxidant. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage . This property is particularly valuable in protecting polymers and lubricants from oxidative degradation.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, commonly used in food preservation and cosmetics.
2,6-Di-tert-butylpyridine: Used as a sterically hindered base in organic synthesis.
2,4,6-Tri-tert-butylphenol: Another antioxidant used in technical applications such as fuels and lubricants.
Uniqueness
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol is unique due to its combination of a sterically hindered phenol with a pyridinylamino group. This structure provides it with distinct chemical properties, making it valuable in various applications, particularly as an antioxidant and in biological research .
属性
CAS 编号 |
138144-96-4 |
|---|---|
分子式 |
C20H28N2O |
分子量 |
312.4 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[(pyridin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C20H28N2O/c1-19(2,3)15-11-14(12-16(18(15)23)20(4,5)6)13-22-17-9-7-8-10-21-17/h7-12,23H,13H2,1-6H3,(H,21,22) |
InChI 键 |
HWCBGVSAVCARJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



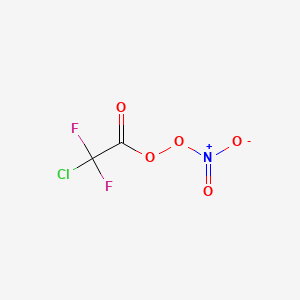
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)

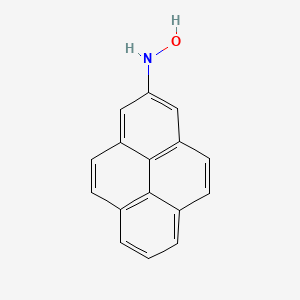

![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
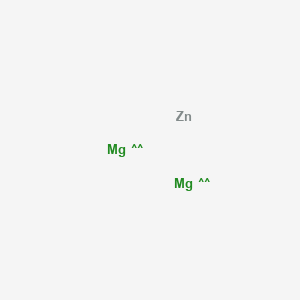
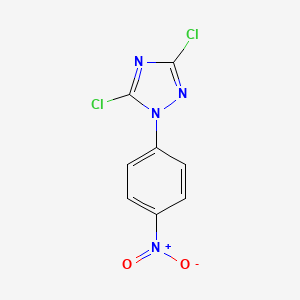
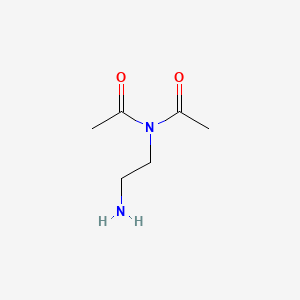
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
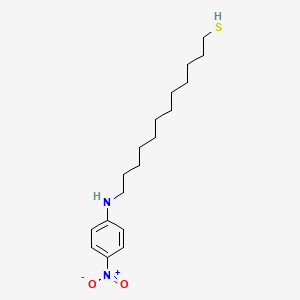
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
